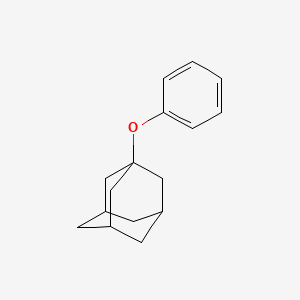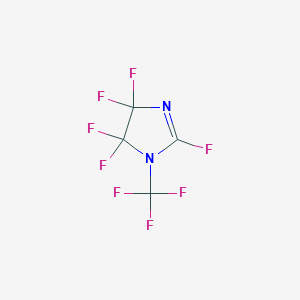
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole is a fluorinated heterocyclic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the cyclization of a fluorinated precursor in the presence of a suitable catalyst. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biomolecules, influencing their structure and function. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-1H-imidazole
- 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
- 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-pyrrole
Uniqueness
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole is unique due to its specific fluorination pattern and the presence of both imidazole and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications.
Propriétés
Numéro CAS |
37662-91-2 |
|---|---|
Formule moléculaire |
C4F8N2 |
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
2,4,4,5,5-pentafluoro-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C4F8N2/c5-1-13-2(6,7)3(8,9)14(1)4(10,11)12 |
Clé InChI |
ARHCZRDWRHHYPW-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(C(N1C(F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
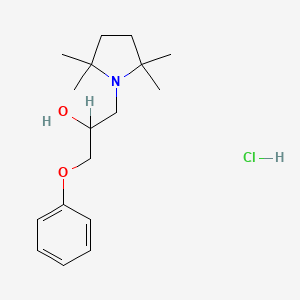
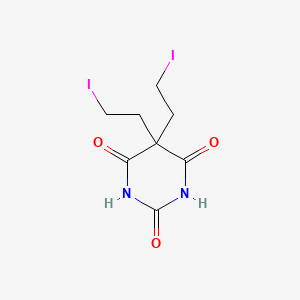
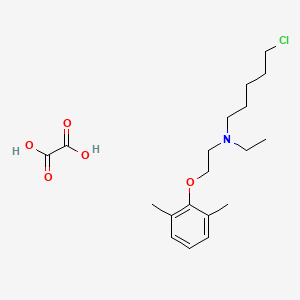
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)


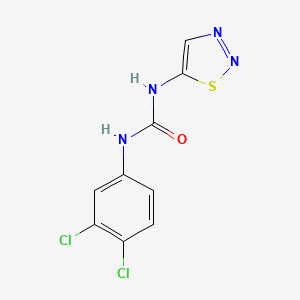
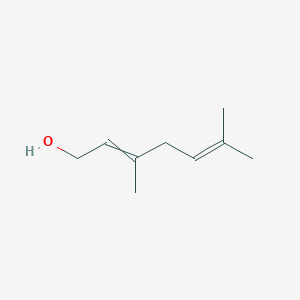
![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)
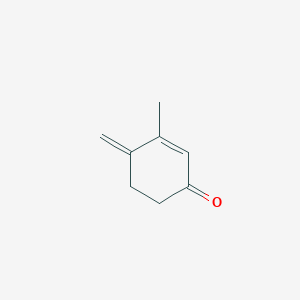
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
